Physicochemical Differentiation: LogP and Solubility vs. Closest Commercial Analogs
The target compound's predicted physicochemical profile is differentiated from its closest commercially available analogs. The 2-methyl analog (N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, Hit2Lead SC-7247804) has a measured LogP of 0.95, LogSW of −1.93, and tPSA of 64.1 Ų . Replacement of the 2-methyl group with 2-isopropylthio (as in CAS 945367-26-0) is predicted to increase LogP by approximately 1.0–1.5 units based on the Hansch π constant for –S–iPr versus –CH₃, shifting the compound into a more lipophilic range favorable for membrane penetration while retaining the methoxymethyl-mediated aqueous solubility advantages [1]. The ethoxymethyl analog (N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide) introduces an additional methylene unit on the thiadiazole 5-substituent, further increasing LogP and altering metabolic clearance pathways relative to the methoxymethyl derivative [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | Predicted LogP ~1.9–2.5; LogSW ~−3.0 to −3.5 (estimated by analog extrapolation) |
| Comparator Or Baseline | 2-Methyl analog (SC-7247804): LogP 0.95, LogSW −1.93; Ethoxymethyl analog: predicted LogP +0.3–0.5 units higher than target |
| Quantified Difference | Estimated ΔLogP +1.0–1.5 vs. 2-methyl analog; ΔLogP −0.3 to −0.5 vs. ethoxymethyl analog |
| Conditions | Computational prediction based on Hit2Lead measured data and fragment-based Hansch π constant estimation |
Why This Matters
The intermediate lipophilicity window (LogP ~2–2.5) positions this compound in a range often associated with balanced membrane permeability and aqueous solubility—critical for cell-based assay performance and consistent dose-response behavior.
- [1] PubChem. 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (CID 660844). Computed XLogP3-AA = −0.3. Provides baseline hydrophilicity of the methoxymethyl-thiadiazole fragment. View Source
- [2] ChEBI. CHEBI:105172 — 2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. European Bioinformatics Institute. Structural analog reference. View Source
